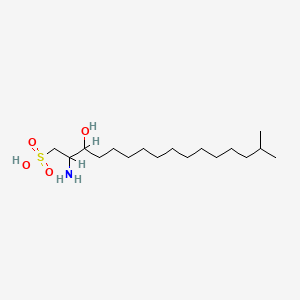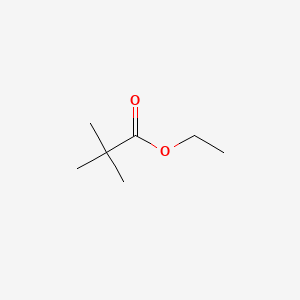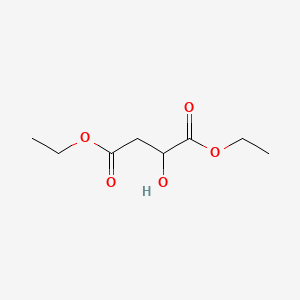
Capnine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxy-15-methyl-1-hexadecanesulfonic acid is an organosulfonic acid.
Scientific Research Applications
Biosynthesis and Biological Functions
- Biosynthetic Pathway : Capnine, a sulfonolipid, is present in the outer membrane of gliding bacteria in the Bacteroidetes phylum and contributes to their unique gliding motility. The biosynthetic enzymes involved in this compound production have been identified and characterized. These include cysteate synthase (CapA) and cysteate-C-fatty acyltransferase (CapB), which are crucial for forming this compound and its derivatives, the capnoids (Liu et al., 2022).
- Sulfonolipid Synthesis : Research on the gliding bacterium Cytophaga johnsonae has provided insights into the synthesis of this compound. The process seems to involve the incorporation of specific precursors into the lipid, highlighting the biochemical pathways leading to this compound formation (White, 1984).
- Structural Analysis : this compound, identified as 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid, shares structural similarities with sphingolipids. Its role in the cell envelope of gliding bacteria, especially in genera like Cytophaga and Capnocytophaga, has been extensively studied, revealing its significance in bacterial motility and membrane composition (Godchaux & Leadbetter, 1984).
Medical and Bioengineering Applications
- Plasma Medicine : Although not directly related to this compound, research in the field of plasma medicine, involving cold atmospheric plasmas (CAP), has been advancing. CAP generates reactive species that have been found effective in various medical applications, including bioengineering and cancer therapy (Keidar & Robert, 2015).
- Genetic and Cellular Studies : Studies involving CAP have also contributed to understanding cellular responses and genetic effects under different treatments, providing valuable insights for bioengineering and medical research (Ben-Hur et al., 1987).
properties
CAS RN |
76187-10-5 |
|---|---|
Molecular Formula |
C17H37NO4S |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid |
InChI |
InChI=1S/C17H37NO4S/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(19)16(18)14-23(20,21)22/h15-17,19H,3-14,18H2,1-2H3,(H,20,21,22) |
InChI Key |
XMTQSVIYISYLNK-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)N)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)N)O |
synonyms |
2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid capnine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B1220277.png)

![3,3-Dimethyl-6-[[(5-methyl-3-phenyl-4-isoxazolyl)-oxomethyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1220279.png)
![7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1220280.png)









